molecular formula C18H18N2O4 B3933153 (4-methoxyphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone

(4-methoxyphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone

Cat. No. B3933153
M. Wt: 326.3 g/mol
InChI Key: WKDWWDBVIZJFSS-UHFFFAOYSA-N
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Description

(4-methoxyphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone, commonly known as MNPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of MNPM is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. MNPM has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that MNPM can inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. MNPM has also been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells. In addition, MNPM has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

MNPM has several advantages for lab experiments, including its stability and ease of synthesis. However, its low solubility in water can make it difficult to work with, and its potential toxicity requires careful handling.

Future Directions

There are several future directions for MNPM research, including the development of more potent analogs and the investigation of its potential therapeutic applications in other diseases, such as multiple sclerosis and epilepsy. Additionally, further studies are needed to elucidate the mechanism of action of MNPM and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, MNPM is a synthetic compound that has shown promising therapeutic potential in various diseases. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Scientific Research Applications

MNPM has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for drug development.

properties

IUPAC Name

(4-methoxyphenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-24-15-7-4-13(5-8-15)18(21)16-12-14(20(22)23)6-9-17(16)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDWWDBVIZJFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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